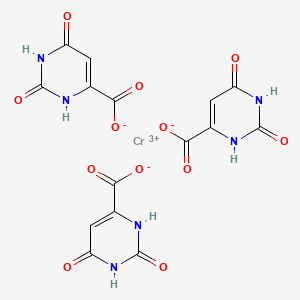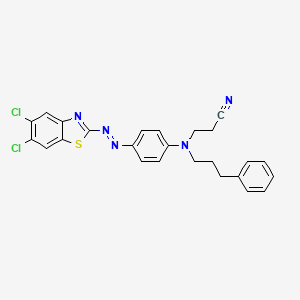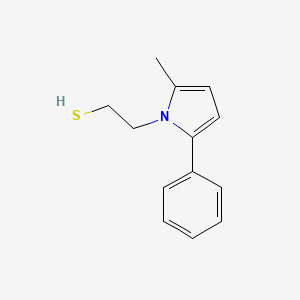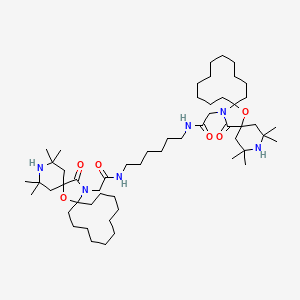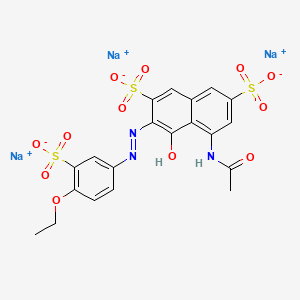
Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is a synthetic azo dye. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is used in various industrial applications due to its stability and vibrant color.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate typically involves the diazotization of 4-ethoxy-3-sulphonatophenylamine followed by coupling with 5-acetylamino-4-hydroxynaphthalene-2,7-disulphonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, and at low temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature and pH is maintained. The final product is isolated through filtration, followed by drying and purification steps to achieve the desired purity and quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.
Reduction: The azo group (-N=N-) can be reduced to form amines.
Substitution: Various substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are often used.
Substitution: Electrophilic substitution reactions can be facilitated using reagents like halogens or sulfonating agents.
Major Products
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines resulting from the reduction of the azo group.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a pH indicator and in various analytical techniques due to its color-changing properties.
Biology
In biological research, it is used as a staining agent for tissues and cells, helping to visualize structures under a microscope.
Medicine
While not commonly used directly in medicine, derivatives of azo dyes have been explored for their potential use in drug delivery systems.
Industry
Industrially, this compound is used in the textile industry for dyeing fabrics, in the food industry as a colorant, and in the production of colored plastics and inks.
作用機序
The vivid color of Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate is due to the presence of the azo group, which absorbs light in the visible spectrum. The compound interacts with various substrates through hydrogen bonding, van der Waals forces, and ionic interactions, which contribute to its effectiveness as a dye.
類似化合物との比較
Similar Compounds
- Trisodium 4-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-5-hydroxynaphthalene-2,7-disulphonate
- Trisodium 5-(acetylamino)-3-((4-methoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate
Uniqueness
Compared to similar compounds, Trisodium 5-(acetylamino)-3-((4-ethoxy-3-sulphonatophenyl)azo)-4-hydroxynaphthalene-2,7-disulphonate offers unique properties such as enhanced stability and specific color properties, making it particularly valuable in applications requiring long-lasting and vibrant dyes.
特性
CAS番号 |
3321-13-9 |
|---|---|
分子式 |
C20H16N3Na3O12S3 |
分子量 |
655.5 g/mol |
IUPAC名 |
trisodium;5-acetamido-3-[(4-ethoxy-3-sulfonatophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C20H19N3O12S3.3Na/c1-3-35-15-5-4-12(8-16(15)37(29,30)31)22-23-19-17(38(32,33)34)7-11-6-13(36(26,27)28)9-14(21-10(2)24)18(11)20(19)25;;;/h4-9,25H,3H2,1-2H3,(H,21,24)(H,26,27,28)(H,29,30,31)(H,32,33,34);;;/q;3*+1/p-3 |
InChIキー |
HQVQGBXKAKQMBT-UHFFFAOYSA-K |
正規SMILES |
CCOC1=C(C=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)C)O)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol](/img/structure/B12712416.png)


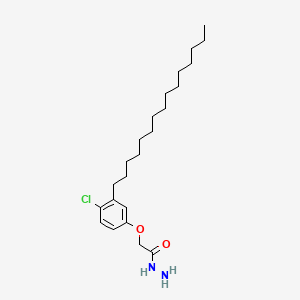

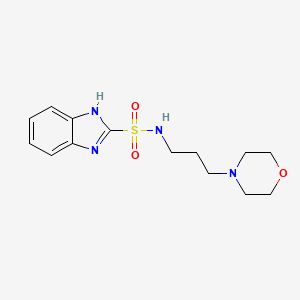
![4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane](/img/structure/B12712449.png)

